molecular formula C23H30O7 B2626350 16alpha-Hydroxyprednisonlone acetate CAS No. 86401-80-1

16alpha-Hydroxyprednisonlone acetate

Cat. No.: B2626350
CAS No.: 86401-80-1
M. Wt: 418.5 g/mol
InChI Key: AAMGSJIEPUHTOK-OYDGTBHESA-N
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Description

16α-Hydroxyprednisolone acetate is a synthetic corticosteroid derivative with the molecular formula C₂₃H₃₀O₇ and a molecular weight of 418.48 g/mol . Its structure includes a 16α-hydroxyl group, a 21-acetate moiety, and a Δ¹,⁴-diene-3,11,20-trione backbone, distinguishing it from other glucocorticoids . The compound is primarily used as a pharmaceutical reference standard for quality control in drug manufacturing . Its InChI code (InChI=1S/C23H30O7/...) confirms the stereochemical configuration, critical for biological activity .

Properties

CAS No.

86401-80-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

[2-oxo-2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)18(27)9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,23)3/h6-8,15-18,20,26-27,29H,4-5,9-11H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23-/m0/s1

InChI Key

AAMGSJIEPUHTOK-OYDGTBHESA-N

SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)O)O

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with .

    Intermediate Preparation: The process involves multiple steps, including the preparation of intermediates through reactions such as oxidation, bromo-hydroxylation, debromination, and alcoholysis

    Final Product: The final step involves hydrolysis to obtain high-purity 16alpha-Hydroxyprednisonlone acetate.

Industrial Production Methods:

    Dissolution: The crude product is dissolved in a mixed solvent of dichloromethane and alcohol.

    Reaction: An organic acid is added, followed by a hypochlorite aqueous solution, with the temperature controlled between 15-40°C.

    Purification: The product undergoes elutriation refining and hydrolysis to achieve a purity higher than 99.5%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.

    Reduction: Reduction reactions may involve hydrogen donors and dehalogenation reagents.

    Substitution: Substitution reactions can occur, particularly involving halogenation and subsequent dehalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, formic acid, benzo-12-crown-4 in aqueous phosphate buffer.

    Reduction: Hydrogen donors, dehalogenation reagents such as tin powder and azobisisobutyronitrile.

    Substitution: Halogenating reagents like HClO4.

Major Products Formed:

    Oxidation Products: Various hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds.

    Substitution Products: Halogenated intermediates.

Scientific Research Applications

Chemistry:

  • Used to study the interaction of steroid drugs with β-cyclodextrin polymers to calculate hydrophobic parameters .

Biology:

  • Investigated for its effects on cell growth, apoptosis, and cancer pathways.

Medicine:

  • Employed as an anti-inflammatory and immunosuppressive agent in the treatment of conditions like rheumatoid arthritis, asthma, and allergic reactions.

Industry:

  • Utilized in biotechnological transformations, such as coupling 1,2-dehydrogenation reactions with 16α-hydroxylation reactions.

Mechanism of Action

Molecular Targets and Pathways:

    Glucocorticoid Receptor: 16alpha-Hydroxyprednisonlone acetate primarily targets the glucocorticoid receptor, which regulates various physiological processes, including immune response and inflammation

Mode of Action:

  • The compound binds to the glucocorticoid receptor, mediating changes in gene expression that lead to decreased vasodilation, permeability of capillaries, and leukocyte migration to sites of inflammation .

Comparison with Similar Compounds

16-Dehydropregnenolone Acetate (16-DPA)

  • Molecular Formula : C₂₃H₃₂O₃
  • Molecular Weight : 356.55 g/mol
  • Key Features :
    • Lacks the 16α-hydroxyl group and 11-keto moiety present in 16α-hydroxyprednisolone acetate.
    • Contains a Δ⁵,¹⁶-dien-20-one structure, making it a key intermediate in steroid synthesis .
  • Applications : Used industrially to synthesize progesterone, cortisone, and other steroids via microbial transformations .

Prednisolone Acetate

  • Molecular Formula : C₂₃H₃₀O₆
  • Molecular Weight : 400.47 g/mol
  • Key Features :
    • Shares the Δ¹,⁴-diene-3,11,20-trione backbone but lacks the 16α-hydroxyl group.
    • The 21-acetate group enhances lipophilicity and prolongs therapeutic effects .
  • Applications: Clinically used for anti-inflammatory and immunosuppressive therapy .
  • Pharmacological Difference : The absence of 16α-hydroxylation reduces mineralocorticoid activity compared to 16α-hydroxyprednisolone acetate .

20β-Hydroxyprednisolone

  • Molecular Formula : C₂₁H₂₈O₅
  • Molecular Weight : 360.44 g/mol
  • Key Features :
    • Hydroxylation at C20 instead of C16 alters metabolic pathways and receptor binding.
    • Lacks the 21-acetate group, reducing stability in biological systems .
  • Applications : Studied as a metabolite of prednisolone; less potent than parent compounds .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
16α-Hydroxyprednisolone Acetate C₂₃H₃₀O₇ 418.48 16α-OH, 21-acetate, Δ¹,⁴-diene-3,11,20-trione Pharmaceutical reference standard
16-Dehydropregnenolone Acetate C₂₃H₃₂O₃ 356.55 Δ⁵,¹⁶-dien-20-one, 3β-acetate Steroid synthesis intermediate
Prednisolone Acetate C₂₃H₃₀O₆ 400.47 21-acetate, Δ¹,⁴-diene-3,11,20-trione Anti-inflammatory drug
20β-Hydroxyprednisolone C₂₁H₂₈O₅ 360.44 20β-OH, Δ¹,⁴-diene-3,11-dione Prednisolone metabolite

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 16alpha-Hydroxyprednisonlone acetate relevant to its handling in laboratory settings?

  • Answer : The compound has a molecular formula of C₂₃H₃₀O₇ and a molecular weight of 418.48 g/mol . Its high boiling point (593.3°C ) suggests thermal stability under standard conditions, but decomposition risks at elevated temperatures require precautions . Storage should prioritize airtight containers with desiccants to prevent hydrolysis of the acetate group. Safety protocols, including PPE (gloves, lab coats) and fume hood use, are essential, as outlined in safety data sheets .

Q. What synthetic routes are reported for this compound, and how can their efficiency be optimized?

  • Answer : While direct synthesis data are limited, analogous steroid derivatives (e.g., 16-Dehydropregnenolone Acetate) are synthesized via multi-step processes from diosgenin or solasodine, involving acetylation and oxidation . For this compound, hydroxylation at the C16 position of prednisolone derivatives followed by acetylation is plausible. Optimization should focus on:

  • Stereochemical control : Use chiral catalysts or enzymatic methods to ensure α-configuration at C15.
  • Solvent selection : Dichloromethane or THF for acetylation steps to improve yield.
  • Temperature modulation : Maintain ≤40°C during hydroxylation to avoid side reactions .

Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?

  • Answer : Reverse-phase HPLC-UV (λ = 240–260 nm) with C18 columns provides robust quantification, validated by spike-recovery tests (85–115% accuracy). For complex matrices (e.g., plasma), LC-MS/MS with electrospray ionization (ESI+) enhances sensitivity (LOQ ~1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction to isolate the compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Answer : Discrepancies may arise from:

  • Metabolic instability : Use liver microsome assays to assess first-pass metabolism.
  • Assay-specific detection limits : Cross-validate via orthogonal methods (e.g., ELISA for receptor binding vs. cell viability assays).
  • Vehicle effects : Standardize DMSO concentrations (<0.1%) to avoid solvent-induced artifacts.
    Isotopic labeling (³H or ¹⁴C) can track compound integrity during incubation .

Q. What experimental design considerations are critical when investigating glucocorticoid receptor (GR) binding affinity compared to structural analogs?

  • Answer : Key factors include:

  • Radioligand selection : Use ³H-dexamethasone (high-affinity GR binder) or ³H-cortisol (natural ligand) to probe binding site heterogeneity.
  • Temperature control : Compare 4°C (equilibrium binding) vs. 37°C (kinetic studies).
  • Competitive assays : Include GR mutants (e.g., C656G) to map binding interactions.
  • Reference compounds : Prednisolone acetate (IC₅₀ ~10 nM) and dexamethasone (IC₅₀ ~5 nM) as benchmarks . Statistical power analysis should determine replicates (n ≥ 3) to account for inter-assay variability (±20%) .

Q. How does the introduction of a 16α-hydroxyl group influence the pharmacokinetic profile of prednisolone derivatives?

  • Answer : The 16α-hydroxyl group increases polarity , reducing logP by ~0.5 units compared to prednisolone acetate, which may lower membrane permeability. However, it enhances aqueous solubility , improving bioavailability in hydrophilic environments (e.g., renal tissues). Pharmacokinetic studies in rodent models should monitor:

  • Half-life : Expected reduction due to accelerated hepatic clearance via glucuronidation.
  • Tissue distribution : Prioritize LC-MS/MS to quantify concentrations in target organs (e.g., liver, lungs) .

Methodological Notes

  • Data Contradiction Analysis : Always include positive/negative controls (e.g., GR antagonists) and validate findings across ≥2 independent assays.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via NMR or HRMS .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (IACUC) for steroid dosing protocols .

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